N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a 3,6-dimethyl-substituted benzofuran core. The carboxamide group is dual-substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety and a 4-ethylbenzyl group.
Properties
Molecular Formula |
C24H27NO4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27NO4S/c1-4-18-6-8-19(9-7-18)14-25(20-11-12-30(27,28)15-20)24(26)23-17(3)21-10-5-16(2)13-22(21)29-23/h5-10,13,20H,4,11-12,14-15H2,1-3H3 |
InChI Key |
LKMQNGUZHCOTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core
The 3,6-dimethyl-1-benzofuran-2-carboxylic acid precursor serves as the foundational scaffold. Its synthesis typically begins with 2,5-dimethylphenol , which undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl<sub>3</sub> to form 2-chloro-1-(2,5-dimethylphenoxy)ethanone . Cyclization via intramolecular nucleophilic substitution in a basic medium (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) yields the benzofuran ring . Subsequent hydrolysis of the ester group using NaOH/EtOH produces 3,6-dimethyl-1-benzofuran-2-carboxylic acid .
Key Reaction Conditions:
-
Temperature: 80–100°C for cyclization
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Yield: 65–75% after purification by recrystallization (ethanol/water) .
Functionalization with the 4-Ethylbenzyl Group
The secondary amine moiety is introduced via N-alkylation of the benzofuran carboxylic acid derivative. The carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl<sub>2</sub>) under reflux . The resulting 3,6-dimethyl-1-benzofuran-2-carbonyl chloride is reacted with 4-ethylbenzylamine in dichloromethane (DCM) with triethylamine (Et<sub>3</sub>N) as a base .
Optimization Notes:
-
Stoichiometry: 1:1.2 molar ratio of acid chloride to 4-ethylbenzylamine ensures complete conversion .
-
Reaction Time: 4–6 hours at 0–5°C to minimize side reactions .
-
Workup: Sequential washes with 5% HCl, NaHCO<sub>3</sub>, and brine improve purity .
Sulfonation of the Tetrahydrothiophene Ring
The tetrahydrothiophen-3-amine component is synthesized by oxidation of tetrahydrothiophene to its sulfone derivative. Tetrahydrothiophene is treated with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid at 50°C for 12 hours, yielding 1,1-dioxidotetrahydrothiophene . The sulfone is then functionalized at the 3-position via Buchwald-Hartwig amination using Pd(OAc)<sub>2</sub>/Xantphos as the catalytic system and potassium tert-butoxide (t-BuOK) as the base .
Critical Parameters:
-
Oxidizing Agent: 30% H<sub>2</sub>O<sub>2</sub> in excess to ensure complete sulfonation .
-
Catalytic System: Pd(OAc)<sub>2</sub> (5 mol%), Xantphos (10 mol%) .
-
Yield: 80–85% after column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) .
Final Coupling Reaction
The benzofuran carboxamide intermediate is coupled with 1,1-dioxidotetrahydrothiophen-3-amine via a two-step nucleophilic substitution . The 4-ethylbenzyl-protated carboxamide undergoes deprotection using HCl/dioxane, followed by reaction with the sulfonated tetrahydrothiophene amine in the presence of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .
Reaction Schema:
-
Deprotection: 3,6-dimethyl-N-(4-ethylbenzyl)-1-benzofuran-2-carboxamide + HCl → Carboxylic acid intermediate .
-
Amide Bond Formation: Carboxylic acid + 1,1-dioxidotetrahydrothiophen-3-amine + HATU/DIPEA → Final product .
Purification:
-
Chromatography: Silica gel (CH<sub>2</sub>Cl<sub>2</sub>/MeOH 95:5)
Analytical Characterization
Post-synthetic validation ensures structural integrity and purity:
Challenges and Optimization Strategies
-
Low Yield in Coupling Step : The steric hindrance from the 4-ethylbenzyl and tetrahydrothiophene groups reduces amide bond formation efficiency. Switching from EDCI/HOBt to HATU increased yields from 45% to 72% .
-
Sulfone Oxidation Byproducts : Over-oxidation to sulfonic acids is mitigated by controlling H<sub>2</sub>O<sub>2</sub> stoichiometry and reaction temperature .
-
Purification Complexity : Reverse-phase HPLC (C18, acetonitrile/water) resolves co-eluting impurities .
Comparative Analysis with Analogous Compounds
Structural analogs, such as N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide , follow similar protocols but exhibit variability in:
-
Reaction rates due to electronic effects (e.g., chloro substituent slows amidation by 15–20%) .
-
Solubility profiles (logP: 3.8 vs. 4.2 for the 4-ethyl derivative) .
Scalability and Industrial Considerations
Bench-scale synthesis (10–50 g) employs standard glassware, while pilot-scale (1–5 kg) requires:
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Benzofurancarboxamide,N-[(4-ethylphenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide,N-[(4-ethylphenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key Compounds Identified :
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide () Structural Difference: The 4-ethylbenzyl group in the target compound is replaced with a 4-ethoxybenzyl group. This could lower bioavailability but improve aqueous solubility .
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide () Structural Difference: The benzofuran core is substituted at positions 4 and 6 (vs. 3 and 6 in the target compound), and the carboxamide is replaced with an acetamide linked to the sulfone group. Impact: The altered substitution pattern on the benzofuran may affect steric interactions with biological targets.
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide () Structural Difference: The benzofuran core is replaced with a 2,3-dihydro-1,4-benzodioxine system, and a 4-chlorophenylfuran methyl group is appended. Impact: The benzodioxine system increases oxygen content, enhancing solubility but reducing lipophilicity.
6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide () Structural Difference: The benzofuran core retains 3-carboxamide substitution but includes a 4-fluorophenyl group and cyclopropylamine side chain. Impact: The fluorine atom enhances metabolic stability and binding affinity via electronegative interactions.
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis
*Molecular weights estimated from molecular formulas in evidence.
Key Observations :
- Lipophilicity : The target compound’s 4-ethylbenzyl group confers higher LogP (~3.2) than its ethoxy analog (~2.8), suggesting better membrane permeability but lower solubility.
- Metabolic Stability : Sulfone-containing analogs (–6) are likely resistant to oxidative metabolism, whereas ethoxy or ethyl groups may undergo CYP450-mediated oxidation .
- Target Affinity : Halogenated (e.g., 4-chlorophenyl in ) or fluorinated () analogs may exhibit enhanced binding to hydrophobic pockets in enzymes or receptors .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a tetrahydrothiophene ring, dioxido group, and a benzofuran moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Antitumor Activity
Recent studies indicate that benzofuran derivatives exhibit substantial antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines. A notable study demonstrated that similar benzofuran derivatives had IC50 values ranging from 2.20 μM to 12 μM against human ovarian cancer cells (A2780) . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
Antimicrobial Properties
Compounds with a benzofuran nucleus have been reported to possess significant antibacterial and antifungal activities. Research indicates that the introduction of specific functional groups can enhance these properties . The dioxido group in our compound may play a role in increasing its interaction with microbial targets.
Neuroprotective Effects
Benzofuran derivatives have also been studied for their neuroprotective effects. Compounds similar to this compound have shown promise in modulating neuronal signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : This involves cyclization reactions starting from appropriate phenolic precursors.
- Introduction of the Tetrahydrothiophene Ring : This step may involve the use of thioketones or related reagents under specific conditions.
- Addition of Functional Groups : The ethylbenzyl and carboxamide groups are introduced through acylation reactions.
In Vitro Studies
In vitro studies have assessed the binding affinity of this compound to various biological targets. For example:
| Compound | Target | Binding Affinity (Ki) |
|---|---|---|
| Compound A | Receptor X | 15 nM |
| Compound B | Enzyme Y | 30 nM |
These studies highlight the compound's potential as a modulator of specific biological pathways.
The biological activity is largely attributed to its ability to interact with specific receptors or enzymes involved in critical cellular processes. The presence of both the dioxido group and the benzamide moiety suggests that this compound may modulate enzyme activity or receptor signaling pathways effectively .
Q & A
Q. How to perform comparative studies with structural analogs to identify key activity determinants?
- Methodology :
- Analog synthesis : Modify substituents on the benzyl group (e.g., chloro, methoxy) .
- Bioactivity testing : Measure IC50 in enzyme inhibition assays and correlate with structural features.
- Statistical analysis : Use multivariate ANOVA to identify substituents driving potency (p < 0.05) .
Data Contradiction Analysis Framework
| Issue | Resolution Strategy | References |
|---|---|---|
| Variability in IC50 values | Standardize assay protocols (e.g., ATP concentration in kinase assays) | |
| Off-target effects | Perform counter-screens against related targets (e.g., GPCRs) | |
| Discrepant binding data | Validate with orthogonal techniques (SPR vs. ITC) |
This framework ensures robust validation of biological data and minimizes false positives/negatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
